8-(Trifluoromethyl)naphthalen-2-ol

Description

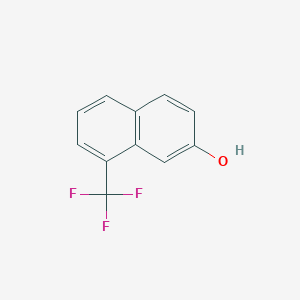

Structure

2D Structure

3D Structure

Properties

CAS No. |

142116-16-3 |

|---|---|

Molecular Formula |

C11H7F3O |

Molecular Weight |

212.17 g/mol |

IUPAC Name |

8-(trifluoromethyl)naphthalen-2-ol |

InChI |

InChI=1S/C11H7F3O/c12-11(13,14)10-3-1-2-7-4-5-8(15)6-9(7)10/h1-6,15H |

InChI Key |

YGGBXLPGXWTTQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 8 Trifluoromethyl Naphthalen 2 Ol

Hydroxyl Group Transformations

The hydroxyl group at the 2-position of the naphthalene (B1677914) ring is a primary site for chemical modification, enabling a range of functionalization reactions.

Oxidation Reactions and Resulting Product Profiles

The oxidation of naphthols can lead to the formation of naphthoquinones, a class of compounds with significant chemical and biological importance. In the case of 8-(trifluoromethyl)naphthalen-2-ol, oxidation would be expected to yield 8-(trifluoromethyl)-1,2-naphthoquinone. The presence of the electron-withdrawing trifluoromethyl group can influence the redox potential of the molecule, potentially making the oxidation more or less facile compared to unsubstituted 2-naphthol (B1666908).

Common oxidizing agents used for this type of transformation include Fremy's salt (potassium nitrosodisulfonate) and various chromium(VI) reagents. The reaction proceeds via the removal of a hydrogen atom from the hydroxyl group followed by further oxidation.

Table 1: Potential Products from the Oxidation of this compound

| Oxidizing Agent | Potential Product | Comments |

| Fremy's Salt | 8-(Trifluoromethyl)-1,2-naphthoquinone | A common and selective reagent for the synthesis of quinones from phenols. |

| Chromic Acid | 8-(Trifluoromethyl)-1,2-naphthoquinone | A strong oxidizing agent; reaction conditions need to be controlled to avoid over-oxidation and ring cleavage. |

| Salcomine-O₂ | 8-(Trifluoromethyl)-1,2-naphthoquinone | Catalytic oxidation using a cobalt-salen complex and molecular oxygen. |

It is important to note that the reaction conditions, such as solvent and temperature, play a crucial role in determining the product yield and selectivity. The strong electron-withdrawing nature of the trifluoromethyl group may also influence the stability and subsequent reactivity of the resulting naphthoquinone.

Reduction Reactions Leading to Altered Functional Groups

The reduction of the naphthalene ring system in this compound can lead to the formation of tetralone derivatives. Specifically, the catalytic hydrogenation of 2-naphthols is a known method for the synthesis of β-tetralones. acs.orgacs.org This transformation involves the reduction of the unsubstituted ring of the naphthalene system.

For this compound, this reduction would yield 8-(trifluoromethyl)-3,4-dihydro-2(1H)-naphthalenone. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.

Table 2: Potential Products from the Reduction of this compound

| Reducing Agent/Catalyst | Potential Product | Comments |

| H₂/Pd-C | 8-(Trifluoromethyl)-3,4-dihydro-2(1H)-naphthalenone | A standard method for the reduction of naphthols to tetralones. orgsyn.org |

| H₂/Raney Ni | 8-(Trifluoromethyl)-3,4-dihydro-2(1H)-naphthalenone | An alternative catalyst for the hydrogenation of aromatic rings. |

| Birch Reduction (Na/NH₃, EtOH) | 8-(Trifluoromethyl)-5,8-dihydronaphthalen-2-ol | This method reduces the aromatic ring containing the electron-withdrawing group, leading to a different regioisomer. |

The choice of reducing agent and reaction conditions can influence the degree of reduction and the regioselectivity of the process.

Etherification and Esterification Strategies for Functionalization

The phenolic hydroxyl group of this compound is readily converted into ethers and esters, providing a versatile handle for further functionalization.

Etherification: The Williamson ether synthesis is a widely used method for the preparation of ethers from alcohols or phenols. francis-press.commasterorganicchemistry.comwvu.edujk-sci.comlibretexts.org This reaction involves the deprotonation of the hydroxyl group with a base to form a nucleophilic alkoxide or phenoxide, followed by reaction with an alkyl halide. For this compound, treatment with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) would generate the corresponding naphthoxide, which can then be reacted with various alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether.

Esterification: Fischer-Speier esterification provides a direct route to esters from carboxylic acids and alcohols in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.comvedantu.combyjus.commasterorganicchemistry.com this compound can be reacted with a carboxylic acid (e.g., acetic acid, benzoic acid) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) to form the corresponding ester. Alternatively, reaction with more reactive acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) offers a milder and often more efficient method for ester formation.

Table 3: Examples of Etherification and Esterification Products

| Reagents | Reaction Type | Product |

| 1. NaH, 2. CH₃I | Williamson Ether Synthesis | 2-Methoxy-8-(trifluoromethyl)naphthalene |

| 1. K₂CO₃, 2. PhCH₂Br | Williamson Ether Synthesis | 2-(Benzyloxy)-8-(trifluoromethyl)naphthalene |

| CH₃COOH, H₂SO₄ | Fischer Esterification | 8-(Trifluoromethyl)naphthalen-2-yl acetate |

| (CH₃CO)₂O, Pyridine | Acylation | 8-(Trifluoromethyl)naphthalen-2-yl acetate |

These derivatization strategies are crucial for modifying the physical and chemical properties of the parent molecule, such as solubility, lipophilicity, and biological activity.

Reactivity of the Trifluoromethyl Group and its Influence on the Naphthalene Core

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry and significantly modulates the electronic properties of the naphthalene ring.

Participation in Substitution Reactions and Formation of New Compounds

The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, making direct nucleophilic substitution of a fluorine atom or the entire CF₃ group very challenging under normal conditions. Such reactions are generally not a common pathway for the derivatization of trifluoromethylated arenes. acs.org

However, under harsh conditions, such as in the presence of superacids, protolytic defluorination can occur, leading to the formation of a difluoro-stabilized carbocation. This reactive intermediate can then participate in Friedel-Crafts-type reactions with suitable nucleophiles. nih.gov For example, treatment of a trifluoromethyl-substituted arene with a strong acid in the presence of an aromatic solvent like benzene can lead to the formation of a diphenylmethane derivative.

While direct nucleophilic substitution on the trifluoromethyl group is rare, its presence can facilitate nucleophilic aromatic substitution (SₙAr) on the naphthalene ring if a suitable leaving group is present at an activated position.

Electron-Withdrawing Effects on Naphthalene Ring Reactivity

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) on the naphthalene ring system. This effect deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, making them occur more slowly and under more forcing conditions compared to unsubstituted naphthalene.

The directing effect of the trifluoromethyl group in electrophilic substitution is meta-directing. However, in this compound, the powerful activating and ortho-, para-directing effect of the hydroxyl group at the 2-position dominates the reactivity of the ring to which it is attached. Therefore, electrophilic substitution is expected to occur preferentially on the hydroxyl-bearing ring.

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The substituent constant (σ) for the CF₃ group is positive, indicating its electron-withdrawing nature. For example, the σₚ value for the CF₃ group is approximately +0.54. nih.gov This strong deactivating effect significantly influences the acidity of the hydroxyl group, making this compound a stronger acid than unsubstituted 2-naphthol.

Table 4: Influence of Functional Groups on Electrophilic Aromatic Substitution

| Functional Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OH | 2 | +M > -I | Activating | Ortho, Para |

| -CF₃ | 8 | -I | Deactivating | Meta |

In electrophilic substitution reactions on this compound, the hydroxyl group will direct incoming electrophiles primarily to the 1 and 3-positions. The deactivating effect of the trifluoromethyl group will make substitution on the other ring less favorable.

Nucleophilic and Electrophilic Aromatic Substitution Patterns of this compound

The substitution patterns of this compound are a direct consequence of the directing effects of its two functional groups. The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions, while the trifluoromethyl group is a strong deactivating group that directs electrophiles to the meta position and activates the ring for nucleophilic attack.

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, the hydroxyl group at the C2 position strongly activates the naphthalene ring towards electrophilic attack. The trifluoromethyl group at the C8 position deactivates the ring to which it is attached. The directing effects of these groups on the naphthalene core are summarized below:

-OH group (at C2): As a strong activating group (+M > -I effect), it increases the electron density at the ortho (C1, C3) and para (C6) positions. In naphthols, electrophilic substitution typically occurs at the adjacent C1 position due to the formation of a more stable carbocation intermediate where the aromaticity of the adjacent ring is preserved stackexchange.com.

-CF₃ group (at C8): This group is strongly deactivating due to its powerful negative inductive effect (-I) study.comwikipedia.orgnih.govyoutube.com. In electrophilic reactions, it directs incoming groups to the meta positions (C6) on its own ring and deactivates the ortho (C7) and para positions.

Considering these combined effects, electrophilic attack on this compound is predicted to occur predominantly on the ring containing the hydroxyl group. The C1 position is the most likely site for substitution due to the strong directing effect of the hydroxyl group.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Outcome |

|---|---|---|

| C1 | Strongly activated (ortho to -OH) | Major Product |

| C3 | Activated (ortho to -OH), but sterically hindered | Minor Product |

| C4 | Less activated | Minor Product |

| C5 | Deactivated by -CF₃ group on adjacent ring | Unlikely |

| C6 | Activated (para to -OH), but meta to -CF₃ | Possible, but less favored than C1 |

| C7 | Deactivated (ortho to -CF₃) | Unlikely |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate researchgate.netnih.govscirp.orgmasterorganicchemistry.comlibretexts.org. The trifluoromethyl group makes the naphthalene ring electron-deficient, particularly the ring to which it is attached, rendering it susceptible to nucleophilic attack.

For SNAr to occur, a good leaving group (such as a halide) must be present on the ring. If a derivative of this compound, for example, a chloro-substituted analog, were subjected to nucleophilic attack, the substitution would be most favorable at positions ortho or para to the trifluoromethyl group. The electron-donating hydroxyl group on the other ring would generally disfavor nucleophilic substitution on that ring. Therefore, nucleophilic substitution would be predicted to occur on the ring bearing the -CF₃ group, provided a suitable leaving group is present.

Predicted Susceptibility to Nucleophilic Aromatic Substitution (on a Halogenated Derivative)

| Position of Leaving Group | Influence of Substituents | Predicted Reactivity |

|---|---|---|

| C5 or C7 | Activated (para or ortho to -CF₃) | Most Reactive |

| C6 | Deactivated (meta to -CF₃) | Less Reactive |

| C1, C3, C4 | Disfavored due to electron-donating -OH group | Unlikely |

Formation of Complex Molecular Architectures and Hybrid Systems

The unique electronic and structural features of this compound make it a valuable building block for more complex molecules and materials.

Naphthols are well-known precursors for a variety of polymers and resins through condensation reactions. The hydroxyl group of this compound can participate in such reactions, for instance, with aldehydes like formaldehyde, to form novolac or resole-type resins acs.org. The incorporation of the trifluoromethyl group is expected to impart unique properties to the resulting materials, such as increased thermal stability, chemical resistance, and altered solubility.

Furthermore, dihydroxynaphthalene derivatives are employed as monomers in the synthesis of high-performance polymers like poly(arylene ether)s nih.govresearchgate.net. A dihydroxylated derivative of this compound could serve as a monomer in polycondensation reactions with activated dihaloarenes. The resulting polymers would feature the rigid naphthalene unit and the bulky, fluorinated substituent, potentially leading to materials with high glass transition temperatures (Tg), enhanced solubility in organic solvents, and specific optical properties.

Potential Polymerization Reaction

| Monomer 1 | Monomer 2 | Polymerization Type | Resulting Polymer |

|---|

Aryne chemistry provides a powerful method for the synthesis of highly substituted aromatic compounds rsc.orgnih.gov. An aryne intermediate could be generated from a suitable precursor derived from this compound. For instance, conversion of the hydroxyl group to a triflate and introduction of a trimethylsilyl group at an adjacent position would create a classic aryne precursor.

Upon generation, for example by treatment with fluoride ions, the highly reactive naphthalyne intermediate could be trapped with a variety of reagents, such as dienes (in a Diels-Alder reaction) or nucleophiles. This methodology allows for the construction of complex, fused-ring systems and the introduction of a wide range of functional groups in a single step. The synthesis of trifluoromethyl-substituted naphthalenes via the trapping of a trifluoromethyl-benzyne intermediate has been demonstrated, highlighting the feasibility of this approach youtube.com.

Hypothetical Aryne Formation and Trapping

| Aryne Precursor | Aryne Generation | Trapping Agent | Product |

|---|---|---|---|

| 2-(Triflate)-3-(trimethylsilyl)-8-(trifluoromethyl)naphthalene | Cesium Fluoride (CsF) | Furan | Diels-Alder Adduct |

This pathway opens up possibilities for creating novel and complex molecular architectures that would be difficult to access through traditional substitution reactions.

Spectroscopic Characterization and Advanced Analytical Techniques in the Study of 8 Trifluoromethyl Naphthalen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 8-(trifluoromethyl)naphthalen-2-ol. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F, and ¹¹B in derivatives), a complete picture of the atomic connectivity and chemical environment can be assembled.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group.

The proton on the hydroxyl group (-OH) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The aromatic region would show a complex pattern of multiplets due to spin-spin coupling between adjacent protons. Based on data for related substituted naphthols, the aromatic protons are expected in the range of 7.0-8.0 ppm. For instance, in 8-bromo-2-naphthol, the aromatic protons appear in a multiplet between 7.2 and 7.8 ppm. The trifluoromethyl group at the 8-position is expected to deshield the peri-proton at the 1-position, causing it to resonate at a lower field compared to other protons on the same ring.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 | ~7.9-8.1 | d |

| H3 | ~7.1-7.3 | d |

| H4 | ~7.7-7.9 | d |

| H5 | ~7.5-7.7 | t |

| H6 | ~7.3-7.5 | t |

| H7 | ~7.8-8.0 | d |

| OH | Variable | br s |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Carbon (¹³C) NMR Spectral Analysis and Chemical Shift Assignment

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would show 11 distinct signals: 10 for the naphthalene (B1677914) core and one for the trifluoromethyl carbon. The chemical shifts are influenced by the substituents. The carbon bearing the hydroxyl group (C2) would be shifted downfield to around 155 ppm, while the carbon attached to the trifluoromethyl group (C8) would also be significantly affected. The trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~120-125 |

| C2 | ~153-157 |

| C3 | ~110-115 |

| C4 | ~128-132 |

| C4a | ~130-135 |

| C5 | ~125-129 |

| C6 | ~124-128 |

| C7 | ~126-130 |

| C8 | ~128-132 (quartet) |

| C8a | ~133-137 |

| CF₃ | ~120-125 (quartet) |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. For trifluoromethylnaphthalenes, the chemical shift is typically observed in the range of -60 to -65 ppm relative to CFCl₃. The specific position of the signal can be influenced by the electronic effects of the hydroxyl group and its position on the naphthalene ring.

Boron (¹¹B) NMR for Boron-Containing Derivatives

Boron-containing derivatives of this compound, such as boronate esters formed by the reaction of the hydroxyl group with a boronic acid, can be characterized using ¹¹B NMR spectroscopy. The chemical shift in ¹¹B NMR is highly sensitive to the coordination environment of the boron atom. Tricoordinate boronic esters typically show a broad signal in the range of δ 20-30 ppm. rsc.org Upon formation of a tetracoordinate boronate species, for example, through interaction with a Lewis base, a significant upfield shift to around δ 5-15 ppm is observed. nsf.govnih.govresearchgate.net This technique is particularly useful for studying the formation and stability of these derivatives in solution. acs.org For instance, the reaction of 1,8-naphthalenediol with various boronic acids yields boronate esters with ¹¹B NMR signals in the range of 27-32 ppm. rsc.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration will likely appear in the 1200-1300 cm⁻¹ region. Strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the naphthalene ring, would be observed below 900 cm⁻¹. researchgate.net

Raman spectroscopy, being complementary to IR, would also show characteristic bands for the aromatic ring vibrations and the C-F bonds. The symmetric stretching of the aromatic rings often gives a strong Raman signal.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aromatic C=C stretch | 1400-1600 |

| C-F stretch | 1100-1350 (strong) |

| C-O stretch | 1200-1300 |

| C-H out-of-plane bend | 700-900 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule and is sensitive to the extent of conjugation. The naphthalene system has characteristic absorptions in the UV region. For 2-naphthol (B1666908), absorption bands are typically observed around 280 nm, 330 nm, and with a stronger absorption below 250 nm. bgu.ac.ilresearchgate.net The introduction of a trifluoromethyl group at the 8-position is expected to cause a slight shift in the absorption maxima (either a bathochromic or hypsochromic shift) due to its electronic influence on the naphthalene π-system. The extended conjugation of the naphthalene ring system gives rise to these transitions. The spectrum is also sensitive to the pH of the solution, as deprotonation of the hydroxyl group to form the naphtholate ion results in a red shift of the absorption bands due to increased electron donation into the aromatic system. bgu.ac.il

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular formula of a compound by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound (C₁₁H₇F₃O), HRMS provides definitive confirmation of its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

While specific experimental HRMS data for this compound is not widely available in published literature, the analysis would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern, induced by techniques such as collision-induced dissociation (CID), would likely involve the characteristic loss of the trifluoromethyl group (•CF₃) or a neutral loss of carbon monoxide (CO) from the naphthol ring structure. These fragmentation pathways are instrumental in piecing together the compound's structural puzzle. For instance, studies on related β-naphthol compounds demonstrate common fragmentation pathways that aid in the identification of this class of molecules. nih.gov

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Description | Calculated Exact Mass (m/z) |

| [C₁₁H₇F₃O]⁺ | Molecular Ion ([M]⁺) | 212.0449 |

| [C₁₁H₇F₃O+H]⁺ | Protonated Molecular Ion ([M+H]⁺) | 213.0527 |

| [C₁₁H₇F₃O+Na]⁺ | Sodium Adduct ([M+Na]⁺) | 235.0346 |

| [C₁₀H₇O]⁺ | Loss of •CF₃ | 143.0497 |

| [C₁₀H₆F₃]⁺ | Loss of CO | 183.0421 |

This table is generated based on theoretical calculations and expected fragmentation patterns for a compound with this structure. It serves as a predictive guide for experimental analysis.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography provides unparalleled insight into the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the definitive determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice.

Should a suitable crystalline derivative of this compound be synthesized, X-ray diffraction analysis would yield a detailed structural model. The resulting data would be presented in a crystallographic information file (CIF) and would include key parameters as shown in the hypothetical table below.

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description | Example Value |

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | 10.123 Å, 15.456 Å, 8.789 Å |

| α, β, γ (°) | The angles of the unit cell. | 90°, 105.3°, 90° |

| Volume (ų) | The volume of the unit cell. | 1324.5 |

| Z | The number of molecules in the unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.05 |

This table presents example parameters to illustrate the type of data obtained from an X-ray crystallography experiment.

Computational and Theoretical Investigations of 8 Trifluoromethyl Naphthalen 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a theoretical understanding of the molecular structure, electronic properties, and reactivity of chemical compounds. Density Functional Theory (DFT) is a prominent method used for these investigations due to its balance of accuracy and computational cost.

Density Functional Theory (DFT) Applications in Structural and Electronic Properties

DFT calculations could provide significant insights into the structural and electronic characteristics of 8-(trifluoromethyl)naphthalen-2-ol.

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would also be important to identify different spatial arrangements (conformers) of the trifluoromethyl and hydroxyl groups relative to the naphthalene (B1677914) ring and to determine their relative stabilities.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. By correlating the calculated vibrational modes with experimental spectra, researchers can confirm the optimized structure and gain a deeper understanding of the molecule's vibrational properties. For instance, the characteristic stretching frequencies of the O-H and C-F bonds would be of particular interest.

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller band gap generally suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms of the trifluoromethyl group, indicating these as potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atom of the hydroxyl group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the delocalization of electron density. uni-muenchen.de For this compound, NBO analysis could quantify the stability arising from the delocalization of electron density across the naphthalene ring and the interactions involving the trifluoromethyl and hydroxyl substituents.

Tautomeric Equilibrium Studies and Stability Assessment

The phenomenon of tautomerism, particularly keto-enol tautomerism, is a critical aspect of the chemical behavior of hydroxylated aromatic compounds like this compound. The equilibrium between the enol (naphthol) form and its corresponding keto (naphthalenone) tautomer is influenced by the electronic effects of substituents and the surrounding medium.

In the case of this compound, two primary tautomeric forms would be considered: the parent naphthol form and the keto form. The trifluoromethyl (CF3) group, being a strong electron-withdrawing group, is expected to significantly influence the stability of these tautomers.

Computational studies on similar molecules, such as 2-(2-hydroxyphenyl)-1-azaazulene, have employed methods like B3LYP, M06-2X, and ωB97XD density functional theory to investigate tautomeric equilibria. nih.gov These studies often reveal that the enol form is thermodynamically more stable. nih.gov For this compound, the electron-withdrawing nature of the CF3 group at the 8-position would likely increase the acidity of the hydroxyl proton, thereby favoring the stability of the enol form.

A hypothetical stability assessment would involve calculating the relative energies of the tautomers. The stability can be quantified by the difference in their Gibbs free energies (ΔG). A positive ΔG for the conversion of the enol to the keto form would indicate the enol form's higher stability.

Table 1: Hypothetical Relative Energies of Tautomers of this compound

| Tautomer | Structure | Relative Energy (kcal/mol) |

| Enol Form | This compound | 0 (Reference) |

| Keto Form | 8-(Trifluoromethyl)naphthalen-2(1H)-one | > 0 |

Note: This table is illustrative and based on general principles of physical organic chemistry. Actual values would require specific computational calculations.

Ab Initio Methods for Electronic Structure and Properties

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are powerful tools for elucidating the electronic structure and properties of molecules like this compound.

Computational studies on related compounds, such as (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate, have utilized Density Functional Theory (DFT) with basis sets like 6-31G(d,p) to calculate molecular geometries and electronic properties. researchgate.net These calculations often show good agreement with experimental data when available. researchgate.net

For this compound, ab initio calculations could be used to determine key electronic properties:

Molecular Geometry: Optimization of the ground state geometry to predict bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound from Hypothetical Ab Initio Calculations

| Property | Predicted Value/Description |

| HOMO Energy | Expected to be localized on the naphthalene ring and oxygen atom |

| LUMO Energy | Expected to be influenced by the electron-withdrawing CF3 group |

| HOMO-LUMO Gap | Moderate to high, indicating good stability |

| Dipole Moment | Non-zero, with a significant contribution from the C-F and O-H bonds |

Molecular Modeling and Dynamics Simulations

MD simulations can be employed to:

Study Conformational Dynamics: While the naphthalene core is rigid, the orientation of the hydroxyl group and the trifluoromethyl group can be studied.

Analyze Intermolecular Interactions: Simulate the behavior of the molecule in a solvent, such as water or an organic solvent, to understand solvation effects and hydrogen bonding patterns.

Investigate Interactions with Biomolecules: If the compound has potential biological applications, MD simulations can be used to model its binding to a target protein. Modern MD toolkits like OpenMM are increasingly incorporating machine learning potentials to enhance the accuracy of these simulations. nih.gov

Prediction of Spectroscopic Parameters via Computational Approaches

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the identification and characterization of compounds.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra. researchgate.net By calculating the energies of electronic transitions, the absorption maxima (λmax) can be estimated. For this compound, transitions would likely be of the π → π* type, characteristic of aromatic systems.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. These can be compared with experimental IR spectra to identify characteristic peaks, such as the O-H stretching frequency and the C-F stretching frequencies of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a widely used method for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F). These theoretical shifts can be correlated with experimental data to aid in structure elucidation.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Characteristic Features |

| UV-Vis | λmax | Multiple bands in the UV region due to π → π* transitions of the naphthalene ring. |

| IR | Vibrational Frequencies (cm⁻¹) | O-H stretch (~3200-3600), C-F stretches (~1100-1300), Aromatic C-H and C=C stretches. |

| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons on the naphthalene ring, a distinct signal for the hydroxyl proton. |

| ¹³C NMR | Chemical Shifts (ppm) | Signals for the carbon atoms of the naphthalene ring and the carbon of the CF3 group (quartet due to C-F coupling). |

| ¹⁹F NMR | Chemical Shifts (ppm) | A singlet for the three equivalent fluorine atoms of the CF3 group. |

Advanced Applications and Research Directions of 8 Trifluoromethyl Naphthalen 2 Ol As a Chemical Building Block

Role in Organic Synthesis and Fine Chemicals.

8-(Trifluoromethyl)naphthalen-2-ol serves as a valuable building block in the synthesis of a variety of organic molecules. The presence of the trifluoromethyl group (-CF3) and the hydroxyl (-OH) group on the naphthalene (B1677914) scaffold imparts unique reactivity and properties to the molecule, making it a versatile precursor for fine chemicals.

Synthesis of Hindered Amines and Other Complex Organic Motifs.

The strategic placement of the trifluoromethyl group at the 8-position of the naphthalen-2-ol core creates significant steric hindrance around the per-position. This steric bulk can be exploited in organic synthesis to direct reactions to specific sites and to construct complex, sterically congested molecules. While direct examples of hindered amine synthesis from this compound are not extensively detailed in the provided search results, the synthesis of α-trifluoromethyl amines is a significant area of research. nih.gov The methodologies for creating these amines often involve the reaction of trifluoromethylated imines with various nucleophiles. nih.gov

The naphthalen-2-ol moiety itself is a versatile platform for generating complex organic structures. For instance, 2-naphthol (B1666908) can be converted to BINOL, a C2-symmetric ligand widely used in asymmetric catalysis. wikipedia.org Furthermore, the 2-naphthol/naphthalen-2-amine unit can act as an auxiliary group to generate conjugated systems for stereocontrolled reactions, leading to the synthesis of chiral tetraarylmethanes. dicp.ac.cn These examples highlight the potential of the naphthalen-2-ol framework in building intricate molecular architectures.

Precursors for Fluoro-Containing Heterocycles.

The trifluoromethyl group is a key feature in many biologically active heterocyclic compounds. The synthesis of fluoro-containing heterocycles is an active area of research, with various strategies developed to incorporate the trifluoromethyl group. For example, 2,8-bis(trifluoromethyl)-4-quinolinol can be synthesized from 2-trifluoromethylaniline and ethyl 4,4,4-trifluoroacetoacetate. chemicalbook.com This demonstrates a pathway to incorporate a trifluoromethylated naphthalene-like precursor into a heterocyclic system.

Other research has focused on the synthesis of N-trifluoromethyl pyrazoles and 2-(trifluoromethyl)azetidines, highlighting the importance of trifluoromethylated building blocks in accessing these valuable heterocyclic scaffolds. nih.govresearchgate.net The development of new trifluoromethylation reagents and methods continues to expand the toolkit for synthesizing novel fluoro-containing heterocycles. researchgate.net

Contributions to Materials Science.

The unique electronic and physical properties conferred by the trifluoromethyl group make this compound and its derivatives promising candidates for advanced materials. These applications span from fluorescent dyes to high-performance polymers.

Fluorescent Dyes and Probes (e.g., BODIPY Derivatives).

BODIPY (boron-dipyrromethene) dyes are well-known for their excellent photophysical properties, including high fluorescence quantum yields and sharp emission peaks. nih.gov The properties of BODIPY dyes can be tuned by modifying their core structure. While the direct use of this compound in BODIPY synthesis is not explicitly detailed, the incorporation of bulky and electron-withdrawing groups is a common strategy to modulate their fluorescent characteristics. For instance, BODIPY derivatives with bulky substituents at the 8-position have been synthesized and studied as fluorescent molecular rotors. nih.gov The trifluoromethylnaphthalene moiety, with its steric bulk and electron-withdrawing nature, could potentially be used to create novel BODIPY dyes with tailored properties for sensing and imaging applications. The synthesis of BODIPY dyes often involves the condensation of pyrrole (B145914) derivatives with an aldehyde or acid chloride, followed by complexation with a boron source. mdpi.comrsc.org

Polymeric Materials Development, including Low Dielectric Constant Polymers.

The demand for low dielectric constant (low-k) materials is driven by the need for faster and more efficient electronic devices. capes.gov.brfrontiersin.org The introduction of fluorine atoms into polymers is a well-established strategy to lower the dielectric constant. researchgate.netrsc.org The trifluoromethyl group is particularly effective in this regard due to its low polarizability and ability to increase the free volume of the polymer matrix. researchgate.netrsc.org

Polymers containing trifluoromethyl-substituted aromatic units have demonstrated promising low-k properties. researchgate.net For example, a polymer incorporating a trifluoromethyl-substituted phenyl unit and a binaphthyl unit exhibited a low dielectric constant, high thermal stability, and good film-forming properties. researchgate.net The development of oxygen-free polymers with trifluoromethyl groups has also been shown to yield materials with ultra-low dielectric loss at high frequencies. rsc.org While the direct polymerization of this compound is not described, its structure suggests it could be a valuable monomer or precursor for creating fluorinated polymers with desirable dielectric properties for applications in microelectronics. researchgate.netrsc.org

Applications in Optical and Electronic Devices.

The unique combination of properties arising from the trifluoromethylated naphthalene structure makes its derivatives suitable for various optical and electronic applications. The development of fluorescent materials, as discussed with BODIPY dyes, opens up possibilities for use in organic light-emitting diodes (OLEDs) and sensors. nih.gov

Furthermore, the low dielectric constant polymers derived from fluorinated monomers are crucial for the fabrication of high-speed integrated circuits and advanced packaging materials. capes.gov.brfrontiersin.orgrsc.orggoogle.com The high thermal stability and hydrophobicity often associated with such polymers are also advantageous for the longevity and reliability of electronic components. researchgate.net Research into new polymers, including those based on xanthenediol derivatives with trifluoromethyl groups, has shown potential for applications such as gas-permeable membranes. acs.org

Emerging Research Areas and Potential Future Applications in Chemical Sciences

The unique structural and electronic properties of this compound position it as a valuable chemical building block with significant potential in diverse areas of chemical research. The presence of the trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, on the naphthalene scaffold dramatically influences the molecule's reactivity, lipophilicity, and binding capabilities. These characteristics make it an attractive starting material for the synthesis of novel compounds with tailored functionalities. Emerging research and future applications are primarily focused on medicinal chemistry, materials science, and the development of advanced analytical probes.

Medicinal Chemistry and Drug Discovery

The introduction of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The -CF3 group can improve metabolic stability, binding affinity to target proteins, and membrane permeability. Consequently, this compound is a promising scaffold for the development of new therapeutic agents.

Key Research Directions:

Anticancer Agents: Naphthalene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The trifluoromethyl group can significantly enhance this activity. Future research may involve synthesizing derivatives of this compound to explore their potential as inhibitors of specific cancer-related enzymes or as disruptors of cancer cell signaling pathways. Studies on similar naphthalene structures have shown that modifications can lead to potent antiproliferative activity. nih.gov

Antimicrobial and Antifungal Agents: There is a growing need for new antimicrobial and antifungal compounds to combat resistant strains. Naphthalene derivatives have demonstrated significant antimicrobial properties. The lipophilicity imparted by the -CF3 group in this compound could facilitate the penetration of microbial cell membranes, leading to the development of novel antibiotics and antifungals.

Central Nervous System (CNS) Agents: Derivatives of trifluoromethylated naphthalenes have shown promise as melatonin (B1676174) receptor agonists, which are useful for treating sleep disorders and anxiety. The specific substitution pattern of this compound offers a unique template for designing new ligands with high affinity and selectivity for CNS targets.

Table 1: Potential Biological Activities of this compound Derivatives

| Potential Application Area | Rationale for Exploration | Key Molecular Target Examples |

| Oncology | Enhanced cytotoxicity and metabolic stability from the -CF3 group. | Kinases, Topoisomerases, Tubulin |

| Infectious Diseases | Increased lipophilicity aiding in cell membrane penetration. | Bacterial and Fungal Enzymes |

| Neurology | High binding affinity for specific receptor subtypes. | Melatonin Receptors, Serotonin Receptors |

Advanced Materials Science

The photophysical properties of the naphthalene core can be finely tuned by the introduction of substituents like the trifluoromethyl group. This opens up possibilities for creating novel materials with specific optical and electronic properties.

Potential Applications in Materials Science:

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are used in the development of OLEDs due to their fluorescence. The electron-withdrawing nature of the -CF3 group in this compound can alter the emission wavelength and improve the quantum efficiency and stability of OLED materials.

Molecular Sensors and Probes: The fluorescence of the naphthalene moiety can be sensitive to the local environment. This property can be exploited to design chemosensors that detect specific ions or molecules through changes in their fluorescence. The this compound scaffold could be functionalized to create selective probes for environmental or biological monitoring.

Photostable Dyes: The covalent attachment of moieties that can dissipate UV energy can enhance the photostability of dyes. Research on 1,8-naphthalimides has shown that incorporating UV-absorbing units can retard photodegradation. rsc.org The this compound structure provides a platform for developing robust and long-lasting colorants for various applications.

Catalysis and Organic Synthesis

The phenolic hydroxyl group and the trifluoromethyl-substituted aromatic ring of this compound make it a versatile precursor in organic synthesis and catalyst design.

Future Research in Synthesis and Catalysis:

Asymmetric Catalysis: The 2-naphthol scaffold is a precursor to the well-known BINOL ligand, which is widely used in asymmetric catalysis. The introduction of a trifluoromethyl group at the 8-position could lead to the development of new chiral ligands with unique steric and electronic properties, potentially enabling novel asymmetric transformations with high enantioselectivity.

Synthesis of Complex Heterocycles: The reactivity of the hydroxyl group and the naphthalene ring can be exploited to construct complex heterocyclic systems. These heterocyclic compounds are often found in biologically active molecules and functional materials. This compound serves as a valuable starting point for multi-step syntheses of novel heterocyclic structures.

Table 2: Key Reactions and Synthetic Potential of this compound

| Reaction Type | Potential Outcome | Significance |

| Oxidative Coupling | Formation of chiral ligands (e.g., BINOL analogues). | Development of new asymmetric catalysts. |

| Etherification/Esterification | Functionalization of the hydroxyl group. | Creation of diverse libraries of derivatives for screening. |

| Electrophilic Aromatic Substitution | Introduction of new functional groups onto the naphthalene ring. | Fine-tuning of electronic and steric properties. |

| Cross-Coupling Reactions | Formation of C-C and C-N bonds. | Synthesis of complex molecular architectures. |

Q & A

Q. What are the recommended synthetic routes for 8-(Trifluoromethyl)naphthalen-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves introducing the trifluoromethyl group via nucleophilic trifluoromethylation or electrophilic substitution. For example, fluorination of naphthalen-2-ol derivatives using reagents like Ruppert-Prakash reagent (TMSCF₃) under palladium catalysis can achieve selective substitution . Precise temperature control (e.g., −78°C to room temperature) and inert atmospheres (argon/nitrogen) are critical to minimize side reactions. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify proton environments and carbon shifts (e.g., CF₃ groups show distinct ¹⁹F NMR signals at ~−60 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (via programs like SHELXL or WinGX) resolves stereochemistry and crystal packing . For polar derivatives, IR spectroscopy confirms hydroxyl stretches (~3200–3600 cm⁻¹) .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT/PrestoBlue on HeLa or HEK293 cells) to assess baseline toxicity. For antimicrobial screening, use agar diffusion assays against E. coli or S. aureus with compound concentrations ranging from 1–100 µM. Include positive controls (e.g., ampicillin) and solvent controls (DMSO) to validate results .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the naphthalen-2-ol scaffold?

- Methodological Answer : The strong electron-withdrawing effect of CF₃ alters aromatic π-electron density, enhancing electrophilic substitution at the ortho/para positions. Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. Compare HOMO-LUMO gaps with non-fluorinated analogs to predict reactivity in cross-coupling reactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line sensitivity, incubation time). Replicate experiments under standardized conditions (e.g., 37°C, 5% CO₂ for cell cultures) and validate purity via HPLC (>95%). Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing CF₃ with CH₃ or Cl) to isolate substituent effects .

Q. What strategies optimize the regioselective synthesis of this compound derivatives?

- Methodological Answer : Use directing groups (e.g., boronic esters) to guide CF₃ installation at the 8-position. For example, Suzuki-Miyaura coupling with CF₃-containing aryl halides followed by deprotection achieves regiocontrol. Monitor reaction progress via TLC and optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/water) .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate binding to targets like cytochrome P450 enzymes. Use ADMET prediction software (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and metabolic stability. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.